Cas no 2137066-85-2 ((9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate)
(9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- (9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate
- (9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate
- EN300-1085856
- 2137066-85-2
-
- Inchi: 1S/C22H26N2O2/c25-22(24-14-12-16-7-5-6-13-23-16)26-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21,23H,5-7,12-15H2,(H,24,25)/t16-/m1/s1
- InChI Key: TWDOAHVHMDAVQM-MRXNPFEDSA-N
- SMILES: O(C(NCC[C@H]1CCCCN1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 350.199428076g/mol
- Monoisotopic Mass: 350.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 50.4Ų
(9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085856-0.05g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1085856-0.1g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
| Enamine | EN300-1085856-0.25g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
| Enamine | EN300-1085856-0.5g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
| Enamine | EN300-1085856-1.0g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 1g |
$1343.0 | 2023-06-10 | ||
| Enamine | EN300-1085856-2.5g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
| Enamine | EN300-1085856-5.0g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 5g |
$3894.0 | 2023-06-10 | ||
| Enamine | EN300-1085856-10.0g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 10g |
$5774.0 | 2023-06-10 | ||
| Enamine | EN300-1085856-1g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 1g |
$1343.0 | 2023-10-27 | |
| Enamine | EN300-1085856-5g |
(9H-fluoren-9-yl)methyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate |
2137066-85-2 | 95% | 5g |
$3894.0 | 2023-10-27 |
(9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on (9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate
Chemical Profile of (9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate (CAS No. 2137066-85-2)
(9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2137066-85-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.
The molecular structure of this compound features a fluorene core, which is a well-known aromatic heterocycle with applications in various chemical and biological contexts. The presence of a carbamate functional group at the C9 position of the fluorene ring, coupled with an N-substituted piperidine moiety, contributes to its complex reactivity and potential pharmacological effects. This structural arrangement suggests that the compound may interact with biological targets in multiple ways, opening up avenues for therapeutic intervention.
In recent years, there has been growing interest in developing novel scaffolds for drug design, particularly those that combine the advantages of multiple pharmacophores. The (9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate molecule exemplifies this trend by integrating a fluorene moiety with a piperidine-based carbamate group. Such combinations have been shown to enhance binding affinity and selectivity towards specific biological targets, which is crucial for developing effective pharmaceutical agents.
One of the most compelling aspects of this compound is its potential as a lead compound for further medicinal chemistry optimization. The chiral center at the 2-position of the piperidine ring (2R) adds an additional layer of complexity, allowing for the exploration of enantiomeric relationships in biological activity. This feature is particularly relevant in modern drug development, where enantioselective pharmacology plays a significant role in determining therapeutic efficacy and minimizing side effects.
Recent studies have highlighted the importance of fluorene derivatives in medicinal chemistry due to their favorable physicochemical properties, such as high lipophilicity and metabolic stability. The incorporation of a carbamate group into the fluorene framework enhances these properties while also introducing new opportunities for interaction with biological systems. For instance, carbamate functionalities are known to participate in hydrogen bonding interactions, which can be exploited to improve binding affinity to protein targets.
The N-{2-(2R)-piperidin-2-ylethyl}carbamate portion of the molecule is particularly noteworthy for its potential role in modulating enzyme activity. Piperidine derivatives are widely used in drug development due to their ability to interact with various enzymes and receptors. The specific stereochemistry at the 2-position of the piperidine ring may influence its binding mode to biological targets, providing a means to fine-tune pharmacological effects.
In the context of current research trends, this compound aligns well with the growing interest in structure-based drug design. High-throughput screening and computational modeling techniques have enabled researchers to rapidly identify promising lead compounds like (9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate. By leveraging these tools, scientists can gain insights into the molecular interactions between this compound and its potential targets, facilitating the optimization process.
The synthesis of this compound involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.
Biological evaluation studies have begun to reveal the potential therapeutic applications of this molecule. Preliminary assays suggest that it may exhibit activity against various disease-related targets, including enzymes involved in metabolic pathways and signaling cascades. The combination of fluorene and piperidine moieties provides a versatile platform for designing molecules with tailored biological profiles.
The< strong>CAS number 2137066-85-2 serves as a unique identifier for this compound, facilitating its documentation and communication within the scientific community. This standardized naming system ensures clarity and consistency across different research groups and publications, which is essential for collaborative efforts in drug discovery.
Future research directions may focus on exploring analogs of this compound to further enhance its pharmacological properties. By modifying key structural features such as the length or nature of substituents attached to the fluorene or piperidine moieties, researchers can generate libraries of compounds with diverse biological activities. Such libraries are invaluable resources for high-throughput screening campaigns aimed at identifying novel drug candidates.
The< strong>fluorene core provides several advantages for pharmaceutical applications due to its rigid aromatic system and ability to adopt multiple conformations. These conformational Flexibilities can be exploited to optimize binding interactions with biological targets, leading to improved drug-like properties such as solubility and bioavailability.
In conclusion,< strong>(9H-fluoren-9-yl)methyl N-{2-(2R)-piperidin-2-ylethyl}carbamate represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive starting point for designing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives,< strong>CAS No. 2137066-85-2 will serve as a key reference point in advancing our understanding of its potential contributions to medicine.
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